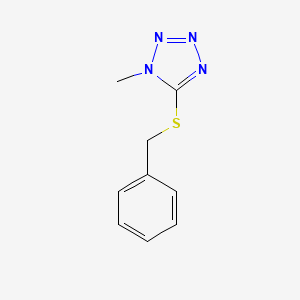
3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a combination of isoquinoline, thiophene, and tetrahydroisoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinolin-1-ylsulfanyl Intermediate:
Thiophene Substitution: The thiophene ring is introduced through a substitution reaction.
Cyclization: The tetrahydroisoquinoline ring is formed through a cyclization reaction.
Nitrile Introduction: The nitrile group is introduced in the final step, often through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and thiophene moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the isoquinoline and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Thiophene Derivatives: Compounds featuring thiophene rings.
Tetrahydroisoquinoline Derivatives: Compounds with tetrahydroisoquinoline moieties.
Uniqueness
What sets 3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile apart is the combination of these three distinct moieties in a single molecule, which could result in unique chemical and biological properties.
Propiedades
Fórmula molecular |
C23H17N3S2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
3-isoquinolin-1-ylsulfanyl-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C23H17N3S2/c24-14-19-17-8-3-4-9-18(17)21(20-10-5-13-27-20)26-23(19)28-22-16-7-2-1-6-15(16)11-12-25-22/h1-2,5-7,10-13H,3-4,8-9H2 |
Clave InChI |
IKBBPCNTVXIGIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SC4=NC=CC5=CC=CC=C54)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B12264320.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12264330.png)
![4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12264336.png)
![5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264338.png)
![4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12264341.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12264342.png)
![6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12264344.png)

![5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12264350.png)
![N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12264380.png)
![4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264385.png)
![4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12264390.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264396.png)
